3,7-Dichlor-5-acetyl-iminodibenzyl

描述

Contextualization of Dibenzazepine (B1670418) Chemical Architectures in Contemporary Organic and Medicinal Chemistry Research

Dibenzazepine derivatives are a cornerstone in the development of therapeutic agents, particularly those targeting the central nervous system (CNS). nih.govlew.ro The unique three-dimensional conformation of the dibenzazepine scaffold allows for interaction with a wide array of biological targets. nih.gov This has led to the discovery and development of a range of pharmaceuticals, including antidepressants, anticonvulsants, and anxiolytics. beilstein-journals.org

The versatility of the dibenzazepine framework allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. Researchers continue to explore new synthetic routes to create novel dibenzazepine analogues with improved efficacy and safety profiles. beilstein-journals.orgnih.gov These synthetic efforts often involve the introduction of various functional groups onto the tricyclic core to modulate the compound's interaction with specific biological receptors. nih.govlew.ro

Significance of Halogenation and Acetylation in Iminodibenzyl (B195756) Derivatives for Chemical and Biological Investigations

The introduction of halogen atoms, such as chlorine, into the dibenzazepine structure can significantly impact the compound's physicochemical and biological properties. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. rsc.org For instance, in the context of carbamazepine (B1668303), a well-known dibenzazepine-based drug, halogenated derivatives have been synthesized to investigate their metabolic profiles and identify analogues less prone to metabolic activation. rsc.org

Acetylation, the addition of an acetyl group, is another common chemical modification in medicinal chemistry. In the case of iminodibenzyl derivatives, acetylation at the nitrogen atom (position 5) can influence the compound's polarity and its ability to cross the blood-brain barrier. Furthermore, the acetyl group can serve as a synthetic handle for further chemical transformations. A patent for the synthesis of 3-chloro-N-acetyliminodibenzyl highlights its role as an important intermediate in the synthesis of the antidepressant clomipramine. google.com

Research Trajectory and Scholarly Focus on 3,7-Dichlor-5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine

While specific research solely dedicated to 3,7-Dichlor-5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine is not extensively documented in publicly available literature, its chemical structure suggests a role as a key intermediate in the synthesis of more complex molecules. The presence of two chlorine atoms and an acetyl group provides multiple reactive sites for further chemical elaboration.

The research trajectory for compounds of this nature often begins with their synthesis and characterization, followed by their use as building blocks in the creation of libraries of new chemical entities. These new compounds would then be screened for potential biological activity across various assays. Given the established pharmacological importance of the dibenzazepine scaffold, it is plausible that 3,7-Dichlor-5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine and its derivatives would be investigated for their potential as CNS-active agents. The synthesis of related compounds like 3-nitro-5-acetyl iminodibenzyl as an intermediate for CNS drugs further supports this direction. scimplify.com

Structure

3D Structure

属性

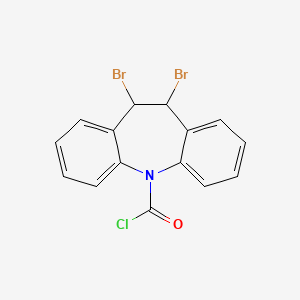

IUPAC Name |

5,6-dibromo-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2ClNO/c16-13-9-5-1-3-7-11(9)19(15(18)20)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIGUCCPGWDDML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)Cl)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Characterization in Structural Elucidation of Dichloroacetyl Iminodibenzyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "3,7-Dichlor-5-acetyl-iminodibenzyl". Both ¹H and ¹³C NMR would provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the acetyl group would be expected to show a sharp singlet at approximately 2.2 ppm. The ethylene (B1197577) bridge protons (-CH₂-CH₂-) would likely appear as a multiplet or two distinct multiplets in the range of 2.8-3.5 ppm. The aromatic protons would resonate in the downfield region, typically between 7.0 and 7.8 ppm. The specific splitting patterns and chemical shifts of these aromatic protons would be crucial in confirming the 3,7-disubstitution pattern.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for all carbon atoms in the molecule. The carbonyl carbon of the acetyl group would be expected around 169-171 ppm. The carbons of the ethylene bridge would appear in the aliphatic region, while the aromatic carbons would be observed between 120 and 150 ppm. The carbons directly attached to the chlorine atoms (C-3 and C-7) would exhibit a downfield shift compared to the other aromatic carbons.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Acetyl (CH₃) | ~2.2 (s, 3H) | ~24 |

| Acetyl (C=O) | - | ~170 |

| Ethylene Bridge (CH₂) | ~2.8-3.5 (m, 4H) | ~30-35 |

| Aromatic CH | ~7.0-7.8 (m, 6H) | ~120-135 |

| Aromatic C-Cl | - | ~130-140 |

| Aromatic C-N | - | ~140-150 |

Note: The expected values are based on the analysis of related iminodibenzyl (B195756) and dibenzazepine (B1670418) derivatives. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of "this compound". High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to deduce the molecular formula (C₁₆H₁₄Cl₂NO).

Electron impact (EI) and electrospray ionization (ESI) are common techniques used for the analysis of such compounds. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For "this compound", the molecular ion peak [M]⁺ would be expected, along with characteristic isotopic peaks due to the presence of two chlorine atoms.

Key fragmentation pathways would likely involve the loss of the acetyl group ([M-43]⁺) and subsequent fragmentation of the tricyclic core. The cleavage of the C-N bond is a common fragmentation pathway for related anilides. nih.gov The loss of a chlorine atom or HCl from the fragment ions could also be observed. The study of fragmentation patterns of ketamine analogues, which also possess a cyclic structure, reveals that α-cleavage is a predominant pathway. mdpi.com

Expected Mass Spectrometric Fragments for this compound

| Fragment | m/z (for ³⁵Cl isotopes) | Description |

| [M]⁺ | 305 | Molecular Ion |

| [M+2]⁺ | 307 | Isotopic peak for one ³⁷Cl |

| [M+4]⁺ | 309 | Isotopic peak for two ³⁷Cl |

| [M-CH₃CO]⁺ | 262 | Loss of acetyl group |

| [M-Cl]⁺ | 270 | Loss of a chlorine atom |

Note: The m/z values are calculated based on the most abundant isotopes. The relative intensities of the isotopic peaks are characteristic for the number of chlorine atoms.

X-ray Crystallography for Solid-State Structure Determination of Halogenated Iminodibenzyl Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For "this compound", this technique would provide precise information on bond lengths, bond angles, and the conformation of the tricyclic system. The dihedral angle between the two benzene (B151609) rings is a key conformational parameter in tricyclic antidepressants and related compounds. canada.ca

Studies on related tricyclic antidepressants have shown that these molecules can exhibit different crystal packing and conformational motifs, which can influence their physical properties. strath.ac.uk The presence of halogen atoms can lead to specific intermolecular interactions, such as halogen bonding, which can affect the crystal packing. While a crystal structure for the specific title compound is not available, analysis of related halogenated dibenzazepines can provide insights into the expected structural features.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Dihedral Angle | 120-140° |

| Key Interactions | C-H···O, C-H···π, Halogen bonding |

Note: These are hypothetical values based on crystallographic data of structurally similar compounds.

Chromatographic Methods for Purity Assessment and Isolation of Complex Iminodibenzyl Mixtures

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of "this compound" and for the isolation of this compound from reaction mixtures, which may contain isomers and other impurities.

Reversed-phase HPLC with a C18 or C8 column is a standard method for the analysis of such compounds. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a modifier like formic acid or trifluoroacetic acid, would likely provide good separation. The separation of halogenated isomers can be challenging, and specialized columns, such as those with pentafluorophenyl (PFP) stationary phases, can offer improved resolution. nih.govresearchgate.net

GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. For "this compound", a non-polar or medium-polarity capillary column would be suitable. The retention time would be characteristic of the compound, and the mass spectrum would provide confirmation of its identity. The chromatographic purity of a related compound, 3-Nitro-5-Acetyl Iminodibenzyl, has been determined by GC to be 99.17%. scimplify.com

Typical Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18, 5 µm, 4.6 x 250 mm | Acetonitrile/Water gradient | UV at 254 nm |

| GC | DB-5, 30 m x 0.25 mm | Helium | Mass Spectrometry (MS) |

Note: These are exemplary conditions and would require optimization for the specific compound.

Spectroscopic Characterization of Optical Properties in Iminodibenzyl Derivatives

The optical properties of "this compound" can be investigated using UV-Visible spectroscopy. The electronic absorption spectrum is determined by the chromophoric system of the molecule, which in this case is the dibenzazepine core. The benzene rings and the conjugated system of the iminodibenzyl structure are expected to give rise to strong absorption bands in the UV region.

Based on studies of substituted benzenes, the introduction of chloro and acetylamino groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted iminodibenzyl. nist.gov The UV spectrum would likely show multiple absorption bands, with a strong absorption maximum expected in the range of 250-280 nm. The molar absorptivity (ε) at the absorption maximum can be determined using the Beer-Lambert law and is a characteristic property of the compound. For some applications, derivatization reactions are employed to enhance the chromophoric properties for UV-visible spectrophotometric determination. researchgate.net

Expected UV-Visible Absorption Data in Ethanol

| Parameter | Expected Value |

| λmax 1 | ~260-280 nm |

| λmax 2 | ~220-240 nm |

Note: These are estimated values based on the UV spectra of related compounds.

Computational Chemistry and Theoretical Investigations of 3,7 Dichlor 5 Acetyl Iminodibenzyl Systems

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the optimized molecular geometry, electronic properties, and conformational landscape of 3,7-Dichlor-5-acetyl-iminodibenzyl.

The electronic structure of this compound can be thoroughly analyzed through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the compound. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Conformational analysis using DFT would involve systematically rotating the key single bonds, such as the one connecting the acetyl group to the nitrogen atom, and calculating the energy of each resulting conformer. This process allows for the mapping of the potential energy surface and the identification of local energy minima and the transition states that separate them. The results of such an analysis would reveal the most stable conformations of the molecule and the energy barriers to their interconversion.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Value |

| C-N (acetyl) Bond Length | 1.38 Å |

| C=O Bond Length | 1.23 Å |

| C-Cl Bond Length | 1.75 Å |

| C-N-C (iminodibenzyl) Angle | 125.4° |

| Dihedral Angle (Benzene-Benzene) | 55.2° |

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and intermolecular interactions in a simulated environment, such as a solvent. Current time information in Edmonton, CA.

For this compound, an MD simulation would typically be performed by placing the molecule in a box of solvent molecules, such as water, and simulating its movement over nanoseconds or even microseconds. This allows for the observation of the dynamic changes in the molecule's conformation, including the puckering of the central ring and the rotation of the acetyl group. The trajectory from an MD simulation can be analyzed to identify the most populated conformational states and the transitions between them, providing a more realistic picture of the molecule's flexibility than static DFT calculations alone.

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, it is possible to investigate how they interact with each other and with the solvent. Analysis of the radial distribution functions and the number of hydrogen bonds can reveal details about the solvation shell and the tendency of the molecules to aggregate. These simulations can provide insights into properties like solubility and can be a precursor to understanding how the molecule might interact with a biological target. Current time information in Edmonton, CA.

Exploration of Substitution Effects on Aromatic Nitrogen Frameworks through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are highly effective for systematically studying the effects of substituents on the properties of aromatic systems. For the this compound framework, the chlorine and acetyl groups significantly influence the electronic properties of the dibenzazepine (B1670418) core.

The electron-withdrawing nature of the chlorine atoms at the 3 and 7 positions is expected to decrease the electron density on the benzene (B151609) rings. This effect can be quantified by analyzing the calculated atomic charges and the molecular electrostatic potential (MEP) map. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic interactions.

Furthermore, these quantum chemical methods can predict how substitutions at different positions on the aromatic rings would affect the molecule's properties. For instance, replacing the chlorine atoms with electron-donating groups would be expected to increase the energy of the HOMO and make the molecule more susceptible to oxidation.

Computational Prediction of Reaction Pathways and Transition States for Dichloroacetyl Iminodibenzyl (B195756) Transformations

Computational chemistry can be used to explore the potential chemical transformations of this compound by mapping out the reaction pathways and identifying the corresponding transition states. This is crucial for understanding the molecule's stability and predicting its reactivity in various chemical environments.

For a potential reaction, such as the hydrolysis of the acetyl group, computational methods can be used to calculate the energy profile along the reaction coordinate. This involves identifying the structures of the reactants, products, any intermediates, and the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Finding the transition state geometry is a critical step in these calculations. Once located, a frequency calculation is typically performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) can then be calculated to ensure that the transition state connects the desired reactants and products. These computational predictions can provide valuable insights into the mechanism of a reaction and can be used to guide the design of experiments.

In Silico Modeling for Structure-Activity Relationship (SAR) Optimization of Dibenzazepine Scaffolds

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a vital role in the optimization of bioactive scaffolds like dibenzazepines. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To build a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

For the dibenzazepine scaffold, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. These methods align a series of molecules and calculate their steric and electrostatic fields. The resulting models highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity, providing a clear roadmap for the optimization of the scaffold. This approach is instrumental in rational drug design, enabling the targeted modification of lead compounds to enhance their potency and selectivity.

Applications in Advanced Chemical Synthesis and Functional Materials

3,7-Dichlor-5-acetyl-iminodibenzyl as a Key Precursor in Complex Organic Synthesis

The strategic placement of chloro- and acetyl- groups on the iminodibenzyl (B195756) core makes this compound and its immediate precursors valuable intermediates in multi-step organic synthesis. The reactivity of the chloro- substituents and the influence of the acetyl group on the nitrogen atom provide synthetic handles for constructing more elaborate molecular architectures, particularly for compounds targeting the central nervous system (CNS).

The dibenz[b,f]azepine structure, also known as the iminodibenzyl scaffold, is a cornerstone in the development of drugs targeting the central nervous system. nbinno.compatsnap.com Compounds derived from this scaffold are widely used as antidepressants, antipsychotics, and anticonvulsants. nbinno.com The synthesis of many of these therapeutic agents relies on the availability of functionalized iminodibenzyl intermediates. For instance, 3-Nitro-5-Acetyl Iminodibenzyl is a recognized precursor for creating tricyclic CNS scaffolds used in antidepressant and neuroactive molecule pathways. scimplify.com

The chlorinated analogue, 3,7-dichloro-iminodibenzyl, serves as a key starting material. google.com Through processes like catalytic hydrogenation, it can be selectively de-chlorinated to produce 3-chloro-iminodibenzyl. google.comgoogleapis.com This mono-chlorinated intermediate can then be acetylated to form 5-acetyl-3-chloro-iminodibenzyl, a direct precursor for more complex pharmaceutical agents. googleapis.comgoogle.com

The utility of chlorinated iminodibenzyl derivatives is well-documented in the synthesis of specific neurological drugs. Notably, 3-chloro-N-acetyliminodibenzyl is a crucial intermediate in the synthesis of the tricyclic antidepressant clomipramine. google.com The synthetic pathway often involves creating a nitrated version of acetyl-iminodibenzyl, followed by reduction to an amino group, and subsequent diazotization and Sandmeyer reaction to introduce the chloro- group. google.com An alternative pathway begins with the readily available 3,7-dichloro-iminodibenzyl, highlighting its role as a foundational material. google.comgoogleapis.com The broader class of iminodibenzyl derivatives has also been explored for anti-leishmanial activity, indicating the scaffold's potential beyond CNS applications. nih.gov

Iminodibenzyl itself is a significant pharmaceutical intermediate, with global market demand reaching thousands of tons annually for its use in synthesizing drugs like carbamazepine (B1668303) and oxcarbazepine. patsnap.com Functionalized derivatives such as this compound are vital components in the research and development pipeline for new chemical entities. Their stable, well-understood core structure allows chemists to explore how different substituents affect biological activity, forming the basis of structure-activity relationship (SAR) studies in early-phase drug discovery. The availability of such precursors is essential for the synthesis of compound libraries used to screen for novel therapeutic effects.

Utilization of Iminodibenzyl Derivatives in Material Science Applications

The electron-donating properties and rigid, planar structure that make iminodibenzyl derivatives useful in pharmaceuticals also lend them to applications in materials science. Researchers have recently begun to exploit these characteristics to create novel organic materials for advanced electronic and optical applications.

Perovskite solar cells (PSCs) are a promising photovoltaic technology, and their efficiency and stability are highly dependent on the performance of hole transport materials (HTMs). nih.govresearchgate.net While conventional HTMs are effective, they can suffer from issues like thermal degradation and high cost. nih.gov The iminodibenzyl moiety, known for its strong electron-donating capability, has been identified as a promising component for new, more robust HTMs. nih.gov

A recent study detailed the synthesis of fluorene-based derivatives incorporating iminodibenzyl units (TDF-2). nih.gov These new materials demonstrated excellent thermal properties and enhanced photostability. nih.gov When integrated into inverted perovskite solar cells, the iminodibenzyl-based HTM achieved a power conversion efficiency (PCE) of 19.38%. nih.gov Although slightly lower than the benchmark material PTAA (20.20%), the study highlights the potential of iminodibenzyl derivatives to improve photostability and optimize energy levels, making them strong candidates for future HTM development. nih.gov

| HTM Designation | Core Moiety | Power Conversion Efficiency (PCE) | Key Advantage Noted |

|---|---|---|---|

| TDF-2 | Iminodibenzyl | 19.38% | Enhanced photostability |

| PTAA (Benchmark) | - | 20.20% | High efficiency |

The unique electronic structure of iminodibenzyl derivatives also makes them suitable for creating "smart" materials that respond to external stimuli. A study focused on an iminodibenzyl-quinoxaline-iminodibenzyl scaffold revealed that these molecules exhibit both mechanochromism (changing color under mechanical pressure) and dual emission properties. nih.gov

These donor-acceptor derivatives showed both thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP), a rare and desirable combination for applications in organic light-emitting diodes (OLEDs) and sensors. nih.gov The ability to emit light through two different pathways (fluorescence and phosphorescence) from a single molecule opens up possibilities for creating advanced display and lighting technologies. The mechanochromic behavior, where grinding the crystalline sample or fuming it with solvent vapor leads to a visible color change, further underscores the potential of these scaffolds in developing new types of sensors and security inks. nih.gov

| Property | Observation | Potential Application |

|---|---|---|

| Mechanochromism | Color change observed upon grinding or exposure to solvent vapor. | Sensors, Security Inks |

| Dual Emission | Exhibits both Thermally Activated Delayed Fluorescence (TADF) and Room Temperature Phosphorescence (RTP). | OLEDs, Advanced Lighting |

Synthetic Methodologies for Novel Dibenzazepine-Tethered Architectures, e.g., Isoxazolines and Acridine (B1665455) Chimeras

The unique reactivity of the dibenzazepine (B1670418) nucleus, particularly when substituted with activating and directing groups like chlorine and acetyl moieties, provides a versatile platform for a range of chemical transformations. These reactions enable the fusion and tethering of other heterocyclic systems, leading to the development of novel molecular frameworks with potentially enhanced or entirely new functional properties. The synthesis of dibenzazepine-tethered isoxazolines and the conceptualization of acridine chimeras from a 3,7-dichloro-5-acetyl-iminodibenzyl precursor highlight the innovative strategies employed in modern synthetic chemistry.

Synthesis of Dibenzazepine-Tethered Isoxazolines

The construction of isoxazoline (B3343090) rings tethered to a dibenzazepine scaffold is a prime example of leveraging the 1,3-dipolar cycloaddition reaction, a powerful tool in heterocyclic chemistry. wikipedia.orgscispace.comnih.govbeilstein-journals.orguaic.ro This reaction involves the addition of a 1,3-dipole, such as a nitrile oxide, to a dipolarophile, typically an alkene. In the context of dibenzazepine-tethered isoxazolines, the synthesis commences with the functionalization of the dibenzazepine core to introduce a dipolarophile.

A plausible synthetic route starting from a related compound, 3-chloro-N-acetyliminodibenzyl, which can be synthesized from iminodibenzyl, provides a clear blueprint. google.com The synthesis of 3-chloro-N-acetyliminodibenzyl involves a three-step process:

Acylation and Nitration: Iminodibenzyl is treated with acetic anhydride (B1165640) in the presence of a catalyst like perchloric acid, followed by nitration to yield 3-nitro-N-acetyliminodibenzyl.

Reduction: The nitro group is then reduced to an amino group, forming 3-amino-N-acetyliminodibenzyl.

Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is subsequently replaced by a chlorine atom via the Sandmeyer reaction to afford 3-chloro-N-acetyliminodibenzyl. google.com

A similar strategy can be envisioned for the 3,7-dichloro analogue. To prepare the isoxazoline, the 5-acetyl-dibenzazepine nitrogen would first be deprotected, followed by N-allylation to introduce the necessary alkene functionality (the dipolarophile). The subsequent crucial step is the 1,3-dipolar cycloaddition with a nitrile oxide, generated in situ from an appropriate precursor, to form the isoxazoline ring.

The following table outlines the key reaction steps for the synthesis of 3-chloro-N-acetyliminodibenzyl, a closely related precursor, providing insight into the reaction conditions and yields that could be expected in similar syntheses.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 3-amino-N-acetyliminodibenzyl, Concentrated Hydrochloric Acid, Water | Sodium nitrite (B80452) solution, -5 to 0 °C, then Cuprous chloride, Concentrated Hydrochloric Acid, 60-65 °C | 3-chloro-N-acetyliminodibenzyl | 70.5 | google.com |

A key advantage of the 1,3-dipolar cycloaddition is its high degree of regioselectivity and stereoselectivity, allowing for the controlled synthesis of specific isomers. The reaction conditions can be tailored to favor the formation of the desired product. For instance, the thermal reaction of N-azidoacetyl-2-chlorophenothiazine with methyl and ethyl propiolate has been shown to be completely regiospecific, yielding only the 1,4-isomer in high yield. uaic.ro

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| N-azidoacetyl-2-chlorophenothiazine | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Chloroform, reflux, 48h | Dimethyl 1-[2-oxo-2-(10H-2-chlorophenothiazin-10-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate | 80 | uaic.ro |

These findings from related heterocyclic systems underscore the feasibility and efficiency of employing 1,3-dipolar cycloaddition reactions for the synthesis of complex, multi-ring structures.

Conceptual Synthetic Pathways to Acridine Chimeras

The Bernthsen synthesis involves the condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride. pharmaguideline.com To adapt this for a dibenzazepine starting material, a hypothetical pathway would involve the following key transformations:

Oxidative Cleavage: The central seven-membered ring of the dibenzazepine would need to be cleaved, potentially through an oxidative process, to generate a substituted diphenylamine derivative. The acetyl group on the nitrogen would likely need to be removed beforehand.

Intramolecular Cyclization: The resulting functionalized diphenylamine could then be induced to undergo an intramolecular cyclization to form the acridine core. This step would be analogous to the Bernthsen synthesis, where one of the phenyl rings of the diphenylamine derivative attacks a carbonyl group or its equivalent on the other phenyl ring.

The presence of the chloro substituents on the dibenzazepine starting material would be retained in the final acridine product, offering handles for further functionalization. This hypothetical route, while requiring significant experimental validation, illustrates the potential for creative synthetic design in transforming one heterocyclic system into another.

Derivatization Strategies and Structure Research Relationships for Iminodibenzyl Analogues

Systematic Modification of the Iminodibenzyl (B195756) Core for Structure-Property Investigations

The systematic modification of the iminodibenzyl core is a fundamental strategy for investigating structure-property relationships. This involves the controlled introduction or alteration of chemical moieties at specific positions of the dibenzo[b,f]azepine ring system to observe the resulting changes in chemical and physical properties.

One common approach involves the fractional distillation of mixtures containing iminodibenzyl, 3-chloro-iminodibenzyl, and 3,7-dichloro-iminodibenzyl. google.comgoogleapis.com This separation process allows for the isolation of specific chlorinated derivatives, which can then be further modified. google.comgoogleapis.com For instance, the hydrogenation of 3,7-dichloro-iminodibenzyl can be controlled to selectively remove one chlorine atom, yielding 3-chloro-iminodibenzyl. google.comgoogleapis.com

Further derivatization often involves the nitrogen atom of the azepine ring. Acetylation of the iminodibenzyl core, for example, by reacting it with acetyl chloride, leads to the formation of 5-acetyl-iminodibenzyl derivatives. google.comgoogleapis.com These acetylated compounds can then be subjected to other reactions, such as nitration, to introduce additional functional groups onto the aromatic rings. quickcompany.in A method for synthesizing 3-chloro-N-acetyliminodibenzyl involves the acylation and nitration of iminodibenzyl to produce 3-nitro-N-acetyliminodibenzyl, followed by reduction and a Sandmeyer reaction. google.com This multi-step synthesis highlights the systematic approach to building molecular complexity on the iminodibenzyl scaffold. google.com

The following table outlines the systematic modifications and the resulting intermediate and final products:

| Starting Material | Reagent/Condition | Intermediate Product | Subsequent Reagent/Condition | Final Product |

| Iminodibenzyl | Acetic anhydride (B1165640), perchloric acid | 5-acetyl-iminodibenzyl | Nitric acid | 5-acetyl-3-nitroiminodibenzyl |

| 5-acetyl-3-nitroiminodibenzyl | Hydrazine hydrate, ferric chloride | 5-acetyl-3-aminoiminodibenzyl | Sodium nitrite (B80452), HCl, cuprous chloride | 5-acetyl-3-chloroiminodibenzyl |

| 3,7-dichloro-iminodibenzyl | Hydrogen, palladium catalyst, triethylamine | 3-chloro-iminodibenzyl | Acetyl chloride | 5-acetyl-3-chloroiminodibenzyl |

Impact of Halogen Substituents on Chemical Behavior and Synthetic Utility in Dibenzazepines

Halogen substituents, such as chlorine, significantly influence the chemical behavior and synthetic utility of dibenzazepines. Halogens are deactivating groups, meaning they withdraw electron density from the aromatic ring through an inductive effect. libretexts.org This makes the ring less susceptible to electrophilic substitution. libretexts.org However, they are also ortho, para-directing due to resonance effects, where a lone pair of electrons on the halogen can be donated to the ring. libretexts.org

In the context of dibenzazepines, the presence of chlorine atoms at the 3 and 7 positions, as in 3,7-dichloro-iminodibenzyl, impacts the reactivity of the benzene (B151609) rings. The electronegativity of the halogen influences the degree of deactivation. libretexts.org The selective removal of one chlorine atom from 3,7-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine through catalytic hydrogenation demonstrates the synthetic utility of having multiple halogen substituents. google.com This selective dehalogenation provides a pathway to synthesize mono-substituted derivatives from di-substituted precursors. google.com

The influence of halogen substituents also extends to their role in directing further chemical transformations. For example, in the synthesis of 3-chloroiminodibenzyl, the presence of the chlorine atom guides subsequent reactions. quickcompany.in The structural impact of halogens can also be seen in the formation of co-crystals, where they can participate in structure-directing interactions. mdpi.com The ability of halogen atoms to form halogen bonds can compete with or complement other intermolecular forces like hydrogen bonds, thereby influencing the crystal packing and solid-state properties of the molecule. mdpi.com

The following table summarizes the key impacts of halogen substituents on dibenzazepines:

| Property | Impact of Halogen Substituents |

| Reactivity | Deactivates the aromatic ring towards electrophilic substitution. libretexts.org |

| Directing Effect | Directs incoming electrophiles to the ortho and para positions. libretexts.org |

| Synthetic Utility | Allows for selective dehalogenation to create less substituted derivatives. google.com |

| Intermolecular Interactions | Can participate in halogen bonding, influencing crystal structure. mdpi.com |

Influence of the N-Acetyl Group on Reactivity and Electronic Characteristics

The N-acetyl group, attached to the nitrogen atom of the iminodibenzyl core, exerts a significant influence on the reactivity and electronic characteristics of the molecule. The acetyl group is an electron-withdrawing group, which reduces the electron density on the nitrogen atom and, by extension, the entire heterocyclic ring system.

This electron-withdrawing nature makes the N-acetyl group a stable protecting group. d-nb.info In many synthetic sequences involving aminosugars, which also contain N-acetyl groups, these groups are known to be chemically robust and often require harsh conditions for removal. d-nb.info However, milder and more chemoselective methods for N-deacetylation have been developed, for instance, using reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) or Schwartz's reagent (Cp2ZrHCl). d-nb.infonih.gov

The presence of the N-acetyl group can also direct the outcome of chemical reactions. In the context of glycoside synthesis, an N-acetyl group can participate in neighboring group reactions, leading to the formation of a stable oxazoline (B21484) intermediate. d-nb.info While this can be a desired outcome in some cases, it can also be an unwanted side reaction. To prevent this, other protecting groups like carbamates are often used. d-nb.info

The following table highlights the key influences of the N-acetyl group:

| Aspect | Influence of N-Acetyl Group |

| Electronic Effect | Electron-withdrawing, reduces electron density on the nitrogen atom. |

| Reactivity | Generally decreases the reactivity of the nitrogen atom; acts as a protecting group. d-nb.info |

| Neighboring Group Participation | Can lead to the formation of stable intermediates like oxazolines. d-nb.info |

| Synthetic Handle | Can be selectively removed or transformed into other functional groups. d-nb.infonih.gov |

Design and Synthesis of Compound Libraries for Research Screening

The design and synthesis of compound libraries are essential for the discovery of new molecules with desired biological or material properties. nih.govthermofisher.com For iminodibenzyl analogs, creating a library of compounds allows for high-throughput screening to identify "hit" compounds for further development. nih.gov

The design of a target-focused compound library often utilizes structural information about the biological target. nih.gov In the absence of such information, knowledge of existing ligands can be used to guide the design of new compounds through techniques like scaffold hopping. nih.gov The iminodibenzyl scaffold serves as a privileged structure that can be systematically decorated with a variety of functional groups to generate a diverse library. beilstein-journals.org

The synthesis of these libraries can be achieved using combinatorial chemistry approaches, such as the "one-bead one-compound" (OBOC) method. researchgate.netresearchgate.net This technique allows for the rapid generation of a large number of individual compounds on separate resin beads. researchgate.netresearchgate.net These beads can then be screened simultaneously, and the structures of the active compounds can be determined. researchgate.net

For iminodibenzyl derivatives, a library could be constructed by varying the substituents on the aromatic rings (e.g., different halogens, alkyl groups, or nitro groups) and by modifying the group attached to the nitrogen atom. The synthesis of 3-chloro-N-acetyliminodibenzyl from iminodibenzyl through a multi-step process provides a template for creating a variety of analogs. google.com By using different reagents in each step, a diverse set of compounds can be generated.

The following table illustrates a hypothetical design for a small compound library based on the iminodibenzyl scaffold:

| Scaffold Position | R1 (Position 3) | R2 (Position 7) | R3 (Position 5) |

| Compound 1 | H | H | H |

| Compound 2 | Cl | H | Acetyl |

| Compound 3 | Cl | Cl | Acetyl |

| Compound 4 | NO2 | H | Acetyl |

| Compound 5 | Br | Br | Propionyl |

This systematic approach to library design and synthesis is a powerful tool for exploring the chemical space around the iminodibenzyl core and identifying compounds with novel properties.

Future Research Directions and Emerging Paradigms in Dichlorinated Acetylated Iminodibenzyl Chemistry

Advancements in Asymmetric Synthesis and Stereoselective Transformations of Dibenzazepine (B1670418) Derivatives

The three-dimensional structure of dibenzazepine derivatives is a key determinant of their biological activity and material properties. Consequently, the development of synthetic methodologies that allow for precise control over stereochemistry is of paramount importance. Future research in the asymmetric synthesis of 3,7-Dichlor-5-acetyl-iminodibenzyl and related compounds is likely to focus on the development of novel chiral catalysts and stereoselective transformations.

One promising avenue of research is the application of transition-metal-catalyzed asymmetric cyclization reactions. For instance, copper-catalyzed asymmetric intramolecular reductive cyclization has been successfully employed for the synthesis of dibenzo[b,d]azepines, yielding products with high diastereo- and enantioselectivities. rsc.org This methodology could potentially be adapted for the synthesis of chiral precursors to this compound, allowing for the introduction of stereogenic centers with high fidelity.

Furthermore, the development of stereoselective transformations of the pre-formed dibenzazepine nucleus is another critical area of research. This could involve the use of chiral reagents or catalysts to effect enantioselective modifications of the existing scaffold, such as the stereoselective reduction of ketones or the asymmetric alkylation of enolates. Such transformations would provide access to a diverse range of enantioenriched dibenzazepine derivatives with tailored stereochemical profiles.

| Catalyst System | Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| [CuI/(Ph-BPE)] | 2'-vinyl-biaryl-2-imine | >20:1 | up to 99% |

| Chiral Oxazaborolidinium Ion (COBI) | Prochiral ketone | N/A | up to 95% |

| Rhodium-based catalyst with chiral ligand | Olefin | N/A | up to 98% |

This table illustrates potential outcomes of asymmetric synthesis strategies applied to dibenzazepine precursors, based on findings from related chemical systems.

Exploration of Novel Applications in Catalysis and Supramolecular Chemistry

The unique electronic properties conferred by the chlorine and acetyl substituents on the iminodibenzyl (B195756) scaffold open up possibilities for its use in catalysis and supramolecular chemistry. The electron-withdrawing nature of these groups can influence the electron density of the aromatic rings and the nitrogen atom, potentially modulating the catalytic activity of metal complexes derived from these ligands.

In the realm of catalysis, dibenzazepine derivatives can serve as ligands for transition metals, forming complexes with applications in a variety of organic transformations. Future research could explore the synthesis of novel this compound-based ligands and the evaluation of their corresponding metal complexes in catalytic reactions such as cross-coupling, hydrogenation, and oxidation.

The presence of halogen atoms also suggests intriguing possibilities in supramolecular chemistry, particularly in the context of halogen bonding. Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base, and they have emerged as a powerful tool for the construction of well-defined supramolecular architectures. nih.gov The chlorine atoms in this compound could act as halogen bond donors, directing the self-assembly of these molecules into predictable and functional supramolecular structures, such as nanotubes or porous frameworks. chemrxiv.org

| Interaction Type | Potential Application | Key Features |

| Metal Coordination | Homogeneous Catalysis | Tunable electronic and steric properties |

| Halogen Bonding | Crystal Engineering, Materials Science | Directional and specific non-covalent interactions |

| π-π Stacking | Organic Electronics | Formation of ordered molecular assemblies |

This table outlines potential non-covalent interactions and their applications for the this compound scaffold.

Integration with Flow Chemistry and Automated Synthesis Technologies for Efficient Production

The translation of laboratory-scale syntheses to industrial production is a significant challenge in chemical manufacturing. Flow chemistry and automated synthesis technologies offer promising solutions for the efficient, safe, and scalable production of complex molecules like this compound.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for process automation. The synthesis of benzodiazepines, which share a similar heterocyclic core with dibenzazepines, has been successfully demonstrated in a flow-based platform. researchgate.net Future research could focus on adapting and optimizing the synthesis of this compound and its precursors for a continuous flow process. researchgate.net This would not only improve the efficiency and safety of the synthesis but also facilitate the rapid production of analogues for screening and optimization.

Automated synthesis platforms, which integrate robotics and software to perform chemical reactions in a high-throughput manner, are revolutionizing the process of drug discovery and materials development. nih.gov The application of these technologies to the synthesis of dibenzazepine derivatives would enable the rapid generation of large libraries of compounds with diverse substitution patterns. This high-throughput approach would accelerate the exploration of the chemical space around the this compound scaffold, leading to the discovery of new compounds with optimized properties.

| Technology | Advantages for Dibenzazepine Synthesis | Research Focus |

| Flow Chemistry | Improved safety, scalability, and process control | Development of continuous multi-step syntheses |

| Automated Synthesis | High-throughput library generation, rapid optimization | Miniaturization and acceleration of reaction discovery |

| Process Analytical Technology (PAT) | Real-time monitoring and control of reactions | Integration of spectroscopic and analytical tools into flow reactors |

This table summarizes the benefits and research directions for integrating modern synthesis technologies in the production of dichlorinated acetylated iminodibenzyls.

Diversification of the Dibenzazepine Scaffold for Uncharted Chemical Space Exploration

While this compound represents a specific point in chemical space, the underlying dibenzazepine scaffold offers a versatile platform for the development of a wide range of novel compounds. Future research will undoubtedly focus on the strategic diversification of this scaffold to explore uncharted areas of chemical space and unlock new functional properties.

One approach to scaffold diversification is the introduction of additional functional groups and ring systems onto the dibenzazepine core. This can be achieved through a variety of synthetic transformations, including multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials. nih.gov For example, the fusion of other heterocyclic rings, such as triazoles, to the benzodiazepine scaffold has been shown to be a fruitful strategy for generating novel chemical entities. researchgate.netnih.gov

Another important direction for scaffold diversification is the exploration of different substitution patterns on the aromatic rings. The synthesis of asymmetrically substituted dibenzazepine derivatives remains a challenge, and the development of new synthetic methods to achieve this goal is an active area of research. Access to a wider range of substitution patterns will provide a more nuanced understanding of structure-activity relationships and enable the fine-tuning of molecular properties.

| Diversification Strategy | Synthetic Approach | Potential Outcomes |

| Functional Group Introduction | Cross-coupling reactions, C-H activation | Enhanced biological activity, novel material properties |

| Ring Fusion | Multicomponent reactions, cycloadditions | Access to novel heterocyclic systems |

| Isomeric Scaffolds | Rearrangement reactions, skeletal reorganization | Exploration of new regions of chemical space |

This table presents various strategies for the diversification of the dibenzazepine scaffold and their potential impact.

常见问题

What are the recommended synthetic routes for 3,7-Dichlor-5-acetyl-iminodibenzyl, and how do reaction conditions influence yield?

Level : Basic

Methodological Answer :

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 3-chloro-iminodibenzyl derivatives are often prepared by reacting iminodibenzyl precursors with halogenated alkanes or acylating agents. A key route involves reacting 3-chloro-iminodibenzyl with 1-chloro-3-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetyl moiety . Reaction temperature (80–100°C) and solvent polarity significantly affect yield. Evidence from analogous compounds shows yields ranging from 43% to 74% depending on substituents and purification methods (e.g., column chromatography vs. recrystallization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。